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Compound of Interest

Cyclopropane, 1-ethynyl-1-(1-
propynyl-

Cat. No.: B011061

Compound Name:

Despite a comprehensive search of available scientific literature and chemical databases,
detailed experimental spectroscopic data for 1-ethynyl-1-(1-propynyl)cyclopropane remains
elusive. This indicates that the compound may be novel or not yet thoroughly characterized in
published research. Consequently, this guide will leverage established principles of
spectroscopy and data from analogous structures to predict the expected spectroscopic
characteristics of this molecule. This theoretical framework provides a valuable reference for
researchers who may synthesize or encounter this compound in the future.

Predicted Spectroscopic Data

The following tables outline the anticipated spectroscopic data for 1-ethynyl-1-(1-
propynyl)cyclopropane based on the known spectral properties of its constituent functional
groups: the cyclopropane ring, the ethynyl group (C=C-H), and the propynyl group (C=C-CHs).

Predicted *H NMR Data
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Expected Chemical o
Proton _ Expected Multiplicity =~ Notes
Shift (ppm)

The diastereotopic
methylene protons of
the cyclopropane ring
) are expected to show
Cyclopropane CHz2 05-15 Multiplet o
complex splitting
patterns due to
geminal and vicinal

coupling.

The acetylenic proton

of the ethynyl grou
Ethynyl H 20-3.0 Singlet ) ynyLgrotp

typically appears as a

sharp singlet.

The methyl protons of
the propynyl group are
, expected to appear as
Propynyl CHs 1.8-2.2 Singlet ]
a singlet, as there are
no adjacent protons to

couple with.

Predicted **C NMR Data
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Carbon

Expected Chemical Shift
(ppm)

Notes

The spiro carbon of the

Cyclopropane C (quaternary) 15-25 cyclopropane ring, bonded to

the two alkynyl groups.

The methylene carbons of the
Cyclopropane CH:2 5-15 )

cyclopropane ring.

The two sp-hybridized carbons
Ethynyl C=C-H 65 - 90 of the ethynyl group will have

distinct chemical shifts.

The two sp-hybridized carbons
Propynyl C=C-CHs 60 - 90 of the propynyl group will have

distinct chemical shifts.

The methyl carbon of the
Propynyl CHs 3-8

propynyl group.

Predicted Infrared (IR) Spectroscopy Data

Functional Group

Expected Absorption Range

Vibration Mode

(cm™)
C-H (cyclopropane) 3000 - 3100 Stretching
C-H (ethynyl) ~3300 Stretching
C=C (alkyne) 2100 - 2260 Stretching
C-H (methyl) 2850 - 3000 Stretching

Predicted Mass Spectrometry Data
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m/z Value Possible Fragment Notes

[M]+e CoHs+e Molecular ion peak.

Loss of a methyl group from
[M-CHs]+ CsHs+ )
the propynyl moiety.

[M-CzH]+ CsH7+ Loss of the ethynyl group.

Experimental Protocols

While specific experimental protocols for 1-ethynyl-1-(1-propynyl)cyclopropane are not
available, the following are generalized methodologies for the spectroscopic analysis of novel
organic compounds, which would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, Acetone-deé, DMSO-ds) in a standard 5 mm NMR tube.

¢ IH NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2
seconds, and 16-32 scans.

e 13C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to
the lower natural abundance of 13C, a greater number of scans (e.g., 1024 or more) and a
longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to
simplify the spectrum to singlets for each unique carbon.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing, and baseline correction. Chemical shifts are referenced to the residual
solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
compound between two KBr or NaCl plates. For a solid sample, a KBr pellet can be
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prepared by grinding a small amount of the compound with dry KBr powder and pressing it
into a transparent disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically over a range of 4000-400 cm~1. A background spectrum of the empty
sample holder (or pure KBr pellet) should be recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer
via a suitable ionization method. Electron lonization (El) is a common technique for volatile,
thermally stable compounds. Electrospray lonization (ESI) or Matrix-Assisted Laser
Desorption/lonization (MALDI) may be used for less volatile or more fragile molecules.

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and
elemental composition of the molecular ion and key fragments.

Experimental Workflow

The logical flow for the characterization of a novel compound like 1-ethynyl-1-(1-

propynyl)cyclopropane is depicted in the following diagram.
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Synthesis & Purification
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Figure 1. Workflow for the synthesis and spectroscopic characterization of a novel compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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